2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol
Overview
Description
2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, N-(2-hydroxyethyl)-N-(4-(2-methyl-2-buten-1-yl)piperazin-1-yl)propan-2-amine. This compound has shown promising results in various studies, and its potential applications in scientific research are still being explored.
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol is not fully understood. However, it is believed to act by binding to specific receptors in the body, thereby modulating various cellular signaling pathways. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, and to reduce inflammation in various animal models. It has also been shown to have antiviral activity against certain viruses, including HIV.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol in lab experiments include its wide range of biological activities, its ability to cross the blood-brain barrier, and its potential use as a drug delivery system. However, its limitations include its relatively complex synthesis, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol. These include further studies to understand its mechanism of action, and to identify potential drug targets. It may also be useful to explore its potential applications in drug delivery systems, and to investigate its potential use in combination with other drugs or therapies. Additionally, further studies may be needed to fully understand its safety and toxicity profile.
Scientific Research Applications
2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
2-[2-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-3-13(2)12-15-6-4-14(5-7-15)8-10-17-11-9-16/h3,16H,4-12H2,1-2H3/b13-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGFINPBPPTYPN-QLKAYGNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)CCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)CCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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